![molecular formula C10H18N2O6S B1528117 2-[3-氨基-N-(2-羟乙基)苯胺基]乙醇;硫酸 CAS No. 58262-44-5](/img/structure/B1528117.png)

2-[3-氨基-N-(2-羟乙基)苯胺基]乙醇;硫酸

描述

“N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate” is a chemical compound used in the formulation of permanent hair dyes and colors . It imparts color to hair .

Synthesis Analysis

The synthesis of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, has been reported. They were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of similar compounds, such as N,N-Bis(2-hydroxyethyl)ethylenediamine, has been reported. The linear formula is HOCH2CH2NHCH2CH2NHCH2CH2OH .

Chemical Reactions Analysis

The reaction kinetics of similar compounds, such as N,N-bis-(2-hydroxyethyl)oleamide, have been evaluated. The reaction follows a first-order reaction rate which is in accordance with the proposed reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N,N-Bis(2-hydroxyethyl)-2-amino-ethanesulfonic acid, have been reported. For instance, the molecular weight is 148.20 .

科学研究应用

染发系统

N,N-双(2-羟乙基)-4-苯二胺硫酸盐用于永久染发系统,其中颜色是在头发纤维内部产生的。 此过程受到严格控制,以确保成分以特定方式相互作用,从而产生所需的颜色 .

聚合物加工

在聚合物加工中的热处理过程中,该化合物会导致二乙醇胺和单十二烷酸酯的形成,这表明约 4% 的母体物质损失。 这表明它在聚合物合成和改性中的作用 .

油酰胺衍生物的合成

该化合物已被用于合成 N,N-双(2-羟乙基)油酰胺 (NHEO),这涉及与油酸和二乙醇胺反应,表明其在生产用于各种应用的油酰胺衍生物方面的用途 .

4. 脂肪酸二乙醇酰胺合成中的催化剂 它作为从甘油三酯合成脂肪酸二乙醇酰胺 (FAD) 的一锅无溶剂合成中的前体,使用二乙醇胺,在过渡金属掺杂的 CaO 纳米晶体非均相催化剂的存在下 .

安全和危害

未来方向

The future directions in the field of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, involve the development of more efficient and reliable methods to access these compounds in an enantiomerically pure format . This is due to their wide range of applications in surfactants, cosmetics, fungicides, lubricants, foam-control agents, water repellents, shampoos, detergents, corrosion inhibitors, and antiblocking agents, in plastics processing technologies .

属性

IUPAC Name |

2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.H2O4S/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14;1-5(2,3)4/h1-3,8,13-14H,4-7,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSWADNOQPXJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCO)CCO)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

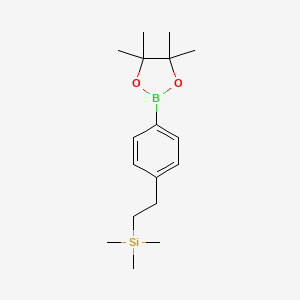

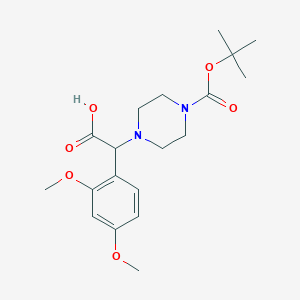

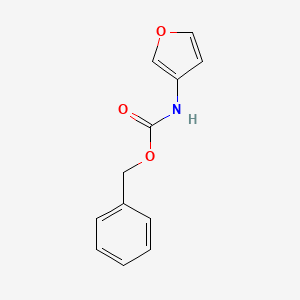

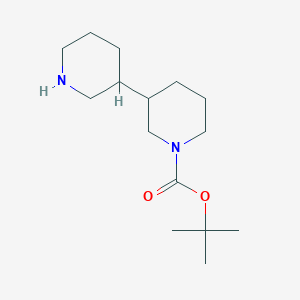

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B1528046.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)